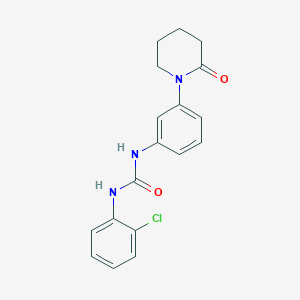
1-(2-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea, also known as BAY 41-2272, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators. The activation of sGC by BAY 41-2272 leads to an increase in the production of cyclic guanosine monophosphate (cGMP) which has been shown to have various physiological effects.
Applications De Recherche Scientifique
Insecticide Research and Environmental Safety
Studies on urea derivatives such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea have shown their application in insecticide research due to their unique mode of action, which interferes with cuticle deposition in insects, leading to a failure to molt or pupate and ultimately causing death. These compounds are identified as safe towards mammals and are not systemic in plants, indicating their potential for targeted insect control with minimal environmental impact (Mulder & Gijswijt, 1973).
Environmental Occurrence and Analysis Techniques
Research has also extended into the environmental occurrence and analysis of phenyl urea compounds like triclocarban, which is extensively used as an antibacterial additive. Despite its widespread use, data on its environmental presence have been scarce due to the lack of sensitive, affordable, and easy-to-use analytical techniques. Recent advancements in liquid chromatography-electrospray ionization mass spectrometry (LC/ESI/MS) methods have facilitated the detection of such compounds in aquatic environments, underscoring the importance of monitoring and understanding the environmental impact of urea derivatives (Halden & Paull, 2004).
Anti-cancer Research
In the realm of medical research, symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor (HRI), showing promise in cancer treatment. These compounds inhibit cancer cell proliferation by reducing the availability of the eIF2·GTP·tRNA(i)(Met) ternary complex. The optimization of these urea derivatives for better solubility while preserving biological activity opens new avenues for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Agricultural and Forestry Applications
Another study on 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), a molt-inhibiting hormone insecticide, highlighted its widespread use in agriculture and forestry. The main degradation product, 2-chlorobenzamide, identified as a potential carcinogen, emphasized the need for understanding the environmental safety and degradation kinetics of these compounds. The development of predictive models for the concentration and degradation time of such by-products aids in evaluating the environmental safety of urea-based insecticides (Lu, Zhou, & Liu, 2004).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-8-1-2-9-16(15)21-18(24)20-13-6-5-7-14(12-13)22-11-4-3-10-17(22)23/h1-2,5-9,12H,3-4,10-11H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPAMPQBGCJMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)
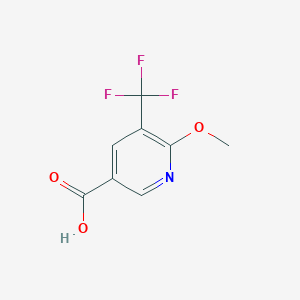

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)


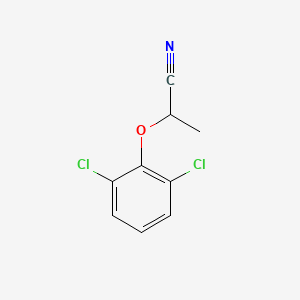
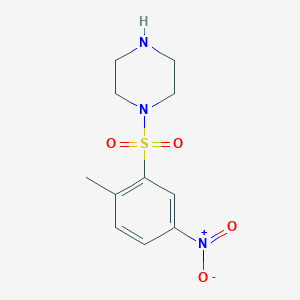
![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)
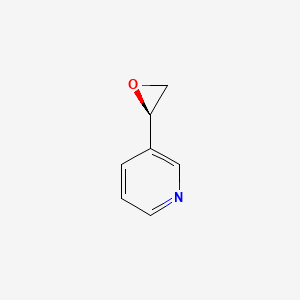
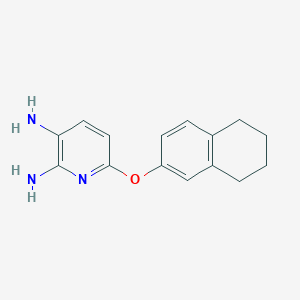
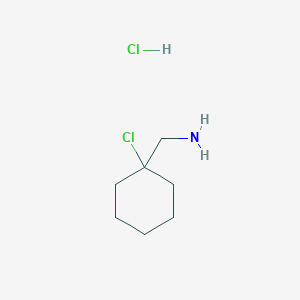
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)